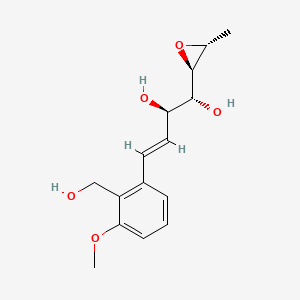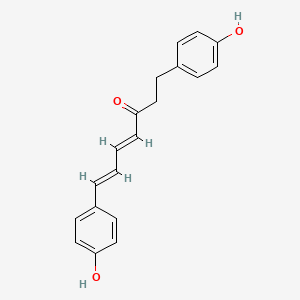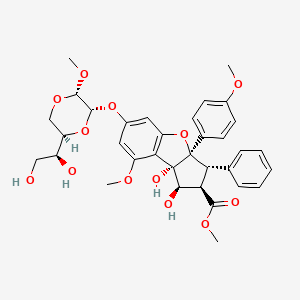
Hemibastadinol 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hemibastadinol 2 is a natural product found in Ianthella basta with data available.
Applications De Recherche Scientifique
Bacterial Virulence Inhibition
Hemibastadinol 2, identified in marine sponges, has been observed to act as a bacterial virulence blocker. Specifically, it is capable of inhibiting the bacterial type III secretion system (T3SS) in Yersinia pseudotuberculosis. This indicates its potential in preventing bacterial infections without affecting the growth or metabolic activity of the bacteria. Particularly, (+)-1-O-methylthis compound showed significant potency in inhibiting T3SS-driven NF-κB expression, demonstrating its effectiveness in hindering bacterial virulence mechanisms (McCauley et al., 2017).
Enzyme Inhibition for Antifouling
Hemibastadin derivatives, including this compound, are known for their potent inhibitory activity against blue mussel phenoloxidase (PO). This enzyme is crucial for the mussel's attachment to substrates, making this compound a potential candidate for anti-fouling applications. The study highlighted the structural importance of natural selection in yielding antifouling compounds, with natural product analogs showing superior inhibitory properties compared to structurally modified derivatives (Niemann et al., 2015).
Protein Kinase Inhibition
In a study involving marine sponge extracts, this compound, among other compounds, demonstrated strong inhibition rates for multiple protein kinases. This suggests its potential utility in therapeutic applications, particularly in conditions where protein kinase activity is a contributing factor. The study highlighted the compound's potential in the pharmaceutical realm, especially for diseases linked to abnormal protein kinase activities (Niemann et al., 2013).
Propriétés
Formule moléculaire |
C17H16Br3NO4 |
|---|---|
Poids moléculaire |
538 g/mol |
Nom IUPAC |
(2S)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)3-4-21-17(25)15(23)8-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1 |
Clé InChI |
JCPIPPTTWCBNQY-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
SMILES canonique |
C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
Synonymes |
hemibastadinol 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



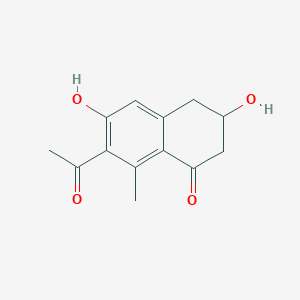
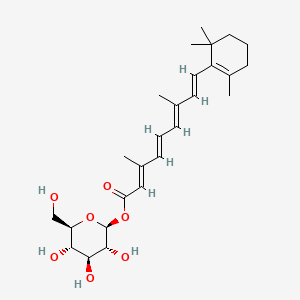
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)


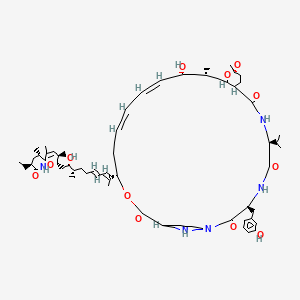
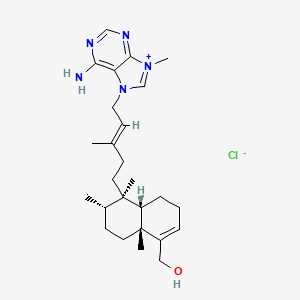
![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
